N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide often involves efficient synthetic methodologies that exploit the reactivity of certain functional groups to construct new heterocycles hybrid with a 1,3,4-thiadiazole moiety. For instance, straightforward synthesis methods have been developed for related compounds, highlighting the importance of selecting appropriate precursors and conditions to achieve the desired product efficiently (Mohamed et al., 2020).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized using elemental analysis and spectroscopic techniques such as IR, 1H and 13C NMR, and mass spectra. These methods provide detailed information on the compound's molecular framework and functional groups, essential for understanding its chemical behavior and properties.
Chemical Reactions and Properties
Thiadiazole derivatives are known for their reactivity and ability to undergo various chemical reactions, leading to the synthesis of novel heterocyclic compounds with diverse biological activities. The reactivity of the cyanomethylene functionality in thiadiazoles, for example, is exploited to construct new heterocycles, indicating the compound's versatility in chemical transformations (Mohamed et al., 2020).
properties
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-16-7-9-13-14-11(17-9)12-10(15)8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMBDRFTFGESKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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